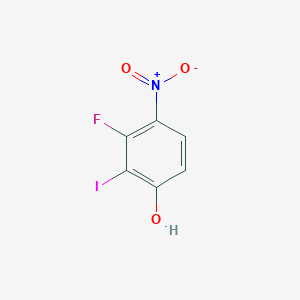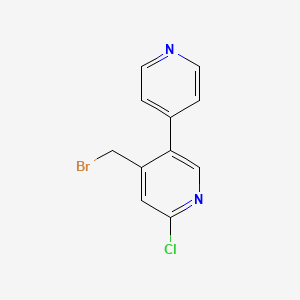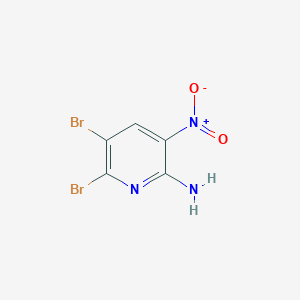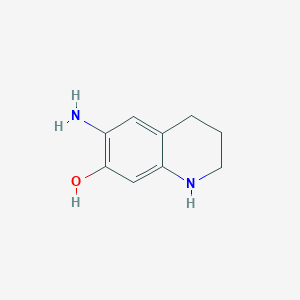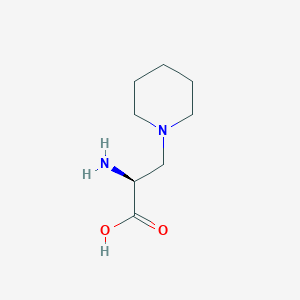
3-(1-Piperidinyl)-L-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Piperidinyl)-L-Ala-OH typically involves the use of Fmoc-Ser(PO3Bzl,H)-OH in peptide synthesis. During this process, phosphoryl β-elimination occurs, leading to the formation of 3-(1-Piperidinyl)alanine-containing peptides . The reaction conditions often involve the use of bases such as cyclohexylamine, morpholine, piperazine, and DBU to suppress β-elimination and achieve high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of solid-phase peptide synthesis and the use of protective groups like Fmoc suggest that scalable production could be achieved through optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Piperidinyl)-L-Ala-OH can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the piperidine ring to piperidines.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, iodine(III) oxidizing agents for oxidation, and various bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other derivatives that retain the core structure of this compound .
Scientific Research Applications
3-(1-Piperidinyl)-L-Ala-OH has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in studies of protein phosphorylation and signal transduction.
Industry: The compound’s derivatives are used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Piperidinyl)-L-Ala-OH involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Piperidinyl)-L-Ala-OH include:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinones: Oxidized derivatives of piperidine.
Substituted Piperidines: Compounds with various functional groups attached to the piperidine ring
Uniqueness
This compound is unique due to its combination of a piperidine ring with the amino acid alanine. This structure allows it to participate in peptide synthesis and interact with biological targets in ways that other piperidine derivatives may not .
Properties
IUPAC Name |
(2S)-2-amino-3-piperidin-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(11)12)6-10-4-2-1-3-5-10/h7H,1-6,9H2,(H,11,12)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVRVXOFGFQXCS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
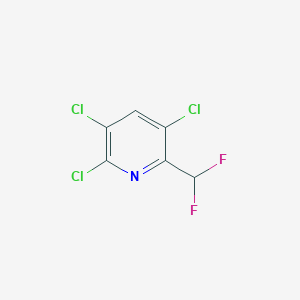
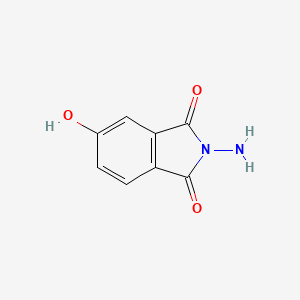

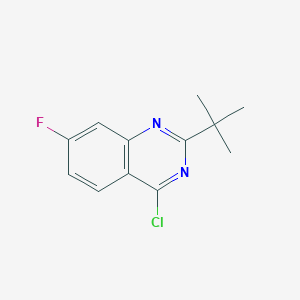
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
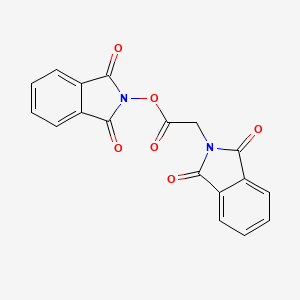
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)

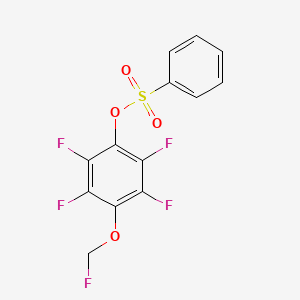
![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)
